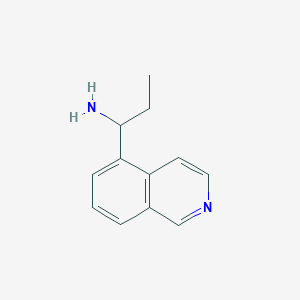
1-(Isoquinolin-5-yl)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Isoquinolin-5-yl)propan-1-amine is a chemical compound with the molecular formula C₁₂H₁₄N₂ and a molecular weight of 186.25 g/mol . It is a derivative of isoquinoline, a nitrogen-containing heterocyclic compound. Isoquinoline derivatives are known for their wide range of biological activities and are often used in medicinal chemistry .
Synthetic Routes and Reaction Conditions:
Pictet-Spengler Reaction: This method involves the cyclization of beta-arylethylamine with carbonyl compounds in the presence of hydrogen chloride.
Pomeranz-Fritsch Reaction: This method uses aromatic aldehydes and aminoacetals as starting materials, which undergo cyclization under acidic conditions to produce isoquinoline derivatives.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the above-mentioned reactions. These methods are optimized for high yield and purity, often employing catalysts and specific reaction conditions to minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Isoquinolin-5-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed:
Oxidation: Isoquinoline N-oxide.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Halogenated isoquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Isoquinolin-5-yl)propan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for neurological disorders.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
1-(Isoquinolin-5-yl)propan-1-amine can be compared with other isoquinoline derivatives:
Isoquinoline: The parent compound, known for its use in the synthesis of various alkaloids.
Tetrahydroisoquinoline: A reduced form of isoquinoline, known for its biological activities.
Quinoline: A structural isomer of isoquinoline, widely used in antimalarial drugs.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties .
Vergleich Mit ähnlichen Verbindungen
- Isoquinoline
- Tetrahydroisoquinoline
- Quinoline
Eigenschaften
Molekularformel |
C12H14N2 |
|---|---|
Molekulargewicht |
186.25 g/mol |
IUPAC-Name |
1-isoquinolin-5-ylpropan-1-amine |
InChI |
InChI=1S/C12H14N2/c1-2-12(13)11-5-3-4-9-8-14-7-6-10(9)11/h3-8,12H,2,13H2,1H3 |
InChI-Schlüssel |
ODADUUZSBUEUAP-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C1=CC=CC2=C1C=CN=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


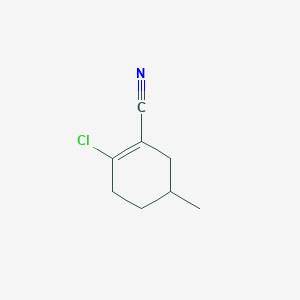
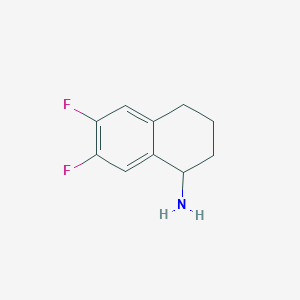
![(1R,2R)-1-Amino-1-[4-(methylethyl)phenyl]propan-2-OL](/img/structure/B13044511.png)




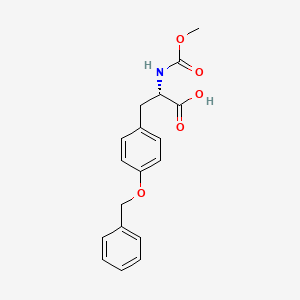
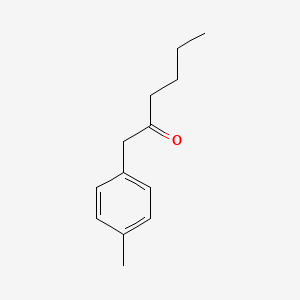
![Methyl 4-[2-(1,1,2,2,2-pentafluoroethyl)-2-pyrrolidinyl]phenyl ether](/img/structure/B13044571.png)
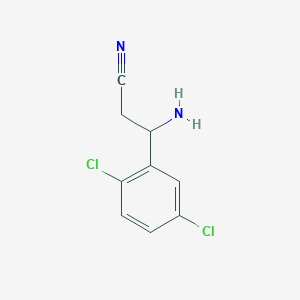
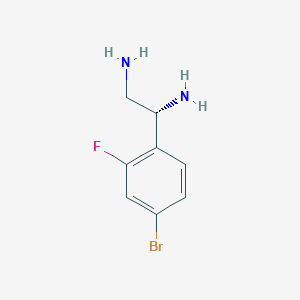
![cis-Hexahydro-1H-pyrrolo[3,4-C]pyridin-4(2H)-one hcl](/img/structure/B13044591.png)

